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Compound of Interest

Compound Name: Epelsiban

Cat. No.: B1671370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial data for

Epelsiban, a potent and selective oxytocin receptor antagonist. The following information is

intended to assist researchers in understanding the outcomes of these trials, troubleshooting

their own experiments with similar compounds, and guiding future research in oxytocin receptor

modulation.

Frequently Asked Questions (FAQs)
Q1: What was the primary indication for which Epelsiban was clinically tested, and what was

the outcome?

A1: The primary indication for which Epelsiban entered clinical trials was the treatment of

premature ejaculation (PE). In a significant Phase II study (NCT01021553), Epelsiban,

administered at doses of 50 mg and 150 mg, was well-tolerated but failed to demonstrate a

clinically or statistically significant improvement in intravaginal ejaculatory latency time (IELT)

compared to placebo.[1]

Q2: What is the proposed mechanism of action for Epelsiban?

A2: Epelsiban is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).

[2] Preclinical studies confirmed that it binds with high affinity and selectivity to the human OTR,

thereby blocking the actions of endogenous oxytocin.[2][3]
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Q3: Why is Epelsiban's clinical trial for premature ejaculation considered to have a negative

result?

A3: The trial is considered negative because it did not meet its primary endpoint. There was no

significant difference in the increase in IELT between the Epelsiban-treated groups and the

placebo group.[1]

Q4: What is the leading hypothesis for the failure of Epelsiban in the premature ejaculation

trial?

A4: The prevailing hypothesis is that Epelsiban's efficacy was limited by its lack of significant

penetration into the central nervous system (CNS).[2] The regulation of ejaculation is believed

to be centrally mediated, and therefore, an effective antagonist would need to cross the blood-

brain barrier to act on oxytocin receptors in the brain.[2] This is supported by preclinical studies

where direct administration of oxytocin antagonists into the brain of rodents did inhibit

ejaculation.[2]

Q5: Were there other clinical indications explored for Epelsiban?

A5: Yes, Epelsiban was also investigated as a potential agent to enhance embryo or

blastocyst implantation in women undergoing in vitro fertilization (IVF) and for the treatment of

adenomyosis.[2] However, a planned Phase II trial for adenomyosis (NCT02794467) was

terminated for strategic reasons by the developer, GlaxoSmithKline, and not due to safety

concerns.[2] Limited information is publicly available regarding the outcomes of the IVF studies.

Troubleshooting Guide for Related Research
This guide is designed to help researchers troubleshoot experiments involving oxytocin

receptor antagonists, drawing lessons from the Epelsiban clinical trials.
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Issue Encountered Potential Cause Recommended Action

Lack of in vivo efficacy despite

high in vitro potency.

The compound may have poor

pharmacokinetic properties,

such as low bioavailability or

rapid metabolism.

Conduct thorough

pharmacokinetic studies in

relevant animal models to

assess oral bioavailability, half-

life, and clearance.

The compound may not be

reaching the target tissue at a

sufficient concentration.

For CNS targets, assess the

blood-brain barrier penetration

of your compound using

techniques like cerebrospinal

fluid (CSF) sampling in animal

models.

Inconsistent results in

behavioral studies.

The chosen animal model may

not accurately reflect the

human condition.

Carefully select and validate

animal models. For complex

behaviors like ejaculation,

consider using models that

have been shown to be

responsive to centrally acting

agents.

Off-target effects of the

compound could be influencing

the results.

Profile the compound against a

panel of related receptors

(e.g., vasopressin receptors for

an oxytocin antagonist) to

ensure high selectivity.

Difficulty translating preclinical

findings to clinical outcomes.

The preclinical model may not

have been predictive of the

human response.

Utilize a range of preclinical

models, including both in vitro

human cell-based assays and

in vivo animal models, to build

a more robust translational

data package.

The dose selected for clinical

trials may not have been

optimal.

Use

pharmacokinetic/pharmacodyn

amic (PK/PD) modeling to

inform dose selection for
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clinical studies, ensuring that

the target receptor occupancy

is achieved.

Quantitative Data from Epelsiban Clinical Trials
The following table summarizes the key quantitative data from the Phase II clinical trial of

Epelsiban for the treatment of premature ejaculation (NCT01021553).

Parameter Placebo Epelsiban (50 mg) Epelsiban (150 mg)

Number of Patients 26 25 26

Baseline Mean IELT

(minutes)
0.52 0.63 0.59

On-Treatment Mean

IELT (minutes)
0.62 0.72 0.69

Mean Change from

Baseline in IELT

(minutes)

+0.10 +0.09 +0.10

Most Common

Adverse Event
Headache Headache Headache

Data sourced from Shinghal et al., 2013.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the development of Epelsiban are

provided below. These are based on standard practices and the information available in the

primary literature.

In Vitro Receptor Binding Assay (Determination of pKi)
Objective: To determine the binding affinity of Epelsiban for the human oxytocin receptor.

Methodology:
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Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the

recombinant human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

Radioligand: A radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin, is used.

Competitive Binding: The cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of Epelsiban.

Incubation: The reaction is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber

filter.

Quantification: The radioactivity retained on the filter is measured using a scintillation

counter.

Data Analysis: The concentration of Epelsiban that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is then

calculated using the Cheng-Prusoff equation. Epelsiban demonstrated a pKi of 9.9,

corresponding to a Ki of 0.13 nM.[2][3]

In Vivo Rat Uterine Contractility Assay (Functional
Antagonism)
Objective: To assess the functional antagonist activity of Epelsiban in vivo.

Methodology:

Animal Model: Anesthetized, non-pregnant female rats are used.

Induction of Contractions: Uterine contractions are induced by a continuous intravenous

infusion of oxytocin.

Measurement of Contractions: Intrauterine pressure is monitored using a fluid-filled catheter

connected to a pressure transducer.

Drug Administration: Epelsiban is administered intravenously at increasing doses.
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Data Analysis: The dose of Epelsiban that causes a 50% reduction in the frequency and

amplitude of oxytocin-induced uterine contractions (IC50) is determined. In this model,

Epelsiban had an IC50 of 192 nM.[3]

Clinical Trial Protocol for Premature Ejaculation
(NCT01021553)
Objective: To evaluate the efficacy and safety of Epelsiban for the treatment of premature

ejaculation.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

Phase II study.

Patient Population: Men aged 18-64 years with a diagnosis of premature ejaculation

according to the International Society for Sexual Medicine (ISSM) criteria, including an IELT

of less than 1 minute in at least 75% of intercourse events.

Treatment: Patients were randomized to receive either placebo, 50 mg of Epelsiban, or 150

mg of Epelsiban, taken as needed 1-3 hours before sexual activity.

Primary Endpoint: The change from baseline in IELT, as measured by a stopwatch.

Secondary Endpoints: Patient-reported outcomes on control over ejaculation, satisfaction

with intercourse, and distress related to ejaculation.

Duration: A 4-week non-treatment run-in period followed by an 8-week treatment period.

Visualizations
Oxytocin Receptor Signaling Pathway

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jm201287w
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Epelsiban

Oxytocin
Receptor (OTR)

Blocks

Oxytocin

Activates

Gq/11

Activates

Phospholipase C
(PLC)

Activates

PIP2

Hydrolyzes

IP3 DAG

Ca2+
Release

PKC
Activation

Downstream
Cellular Responses

Click to download full resolution via product page

Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of Epelsiban.
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Caption: Simplified workflow of the Epelsiban clinical trial for premature ejaculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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